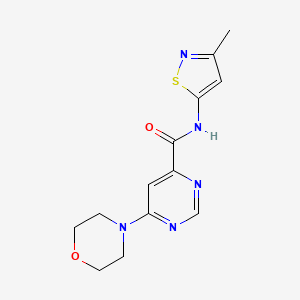

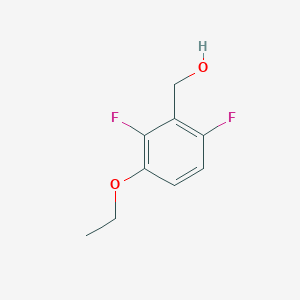

![molecular formula C17H17N3O2S B2586794 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide CAS No. 514182-20-8](/img/structure/B2586794.png)

2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide” is a chemical compound with the molecular formula C7H11N3O2S . It has an average mass of 201.246 Da and a monoisotopic mass of 201.057190 Da .

Synthesis Analysis

The direct synthesis of amides from carboxylic acids and amines typically results in a salt, not an amide . Therefore, acyl chlorides or anhydrides are often used as alternatives. Acid chlorides react with ammonia, 1° amines, and 2° amines to form amides .Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C7H11N3O2S . The exact structure would require further spectroscopic analysis for confirmation.Chemical Reactions Analysis

Amides can be hydrolyzed under acidic or basic conditions . They can also be reduced to amines . The specific reactions that “2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide” undergoes would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms . These characteristics result from the polar nature of the amide group and hydrogen bonding .Scientific Research Applications

Anti-Parkinson's Applications

A study focused on synthesizing novel derivatives to evaluate their anti-Parkinson's activity. The research led to the identification of compounds exhibiting significant free radical scavenging activity, which is crucial for combating oxidative stress associated with Parkinson's disease. Notably, a derivative was found to demonstrate maximum anti-Parkinson's activity in an in vivo model, hinting at the potential therapeutic applications of such compounds in Parkinson's pharmacology (Gomathy et al., 2012).

Antimicrobial and Antifungal Agents

Research into thiazolidinone derivatives has uncovered their potent antibacterial and antifungal properties. Specifically, certain compounds showed high efficacy against multiple bacterial and fungal strains, suggesting their potential as broad-spectrum antimicrobial agents (Kumar et al., 2012).

Antihyperglycemic Activity

Another study explored the antihyperglycemic potential of synthesized thiazolidinone derivatives. These compounds were tested in different models, revealing their ability to lower blood glucose levels, thereby offering a promising approach for managing diabetes (Imran et al., 2009).

Anti-HIV Activity

Investigations into naphthalene derivatives for anti-HIV activity have led to the development of new compounds capable of inhibiting HIV-1 and HIV-2 replication in vitro. This research provides a foundational step towards new antiviral agents that could be further explored for their efficacy against HIV (Hamad et al., 2010).

Anticancer Potential

The synthesis of thiazole and thiadiazole derivatives has been investigated for their anticancer activities. Certain compounds exhibited significant inhibitory effects on various cancer cell lines, indicating their potential as leads in the development of novel anticancer therapies (Ekrek et al., 2022).

properties

IUPAC Name |

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-18-17-20(2)16(22)14(23-17)10-15(21)19-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTZOKJSBDKOAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

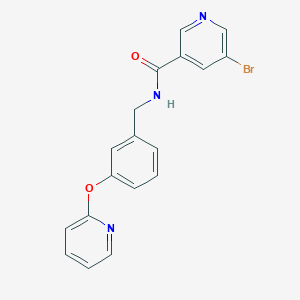

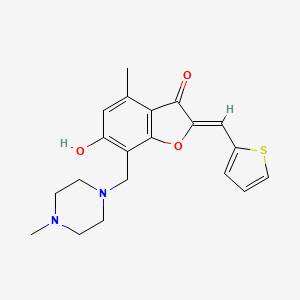

![2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline](/img/structure/B2586712.png)

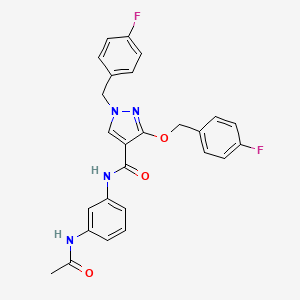

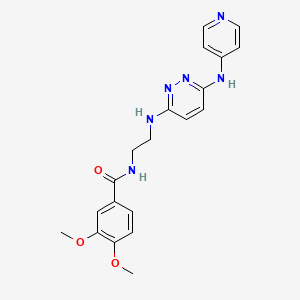

![(E)-4-benzoyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586714.png)

![N-(2,3-dimethylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2586715.png)

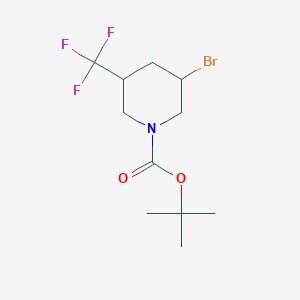

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2586718.png)

![[(2R,3S,4S,5R,6S)-6-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2586730.png)

![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B2586734.png)